2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one

Description

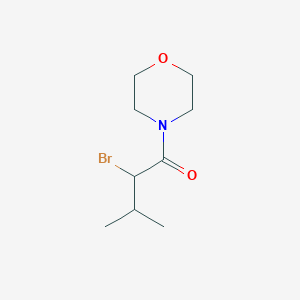

2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is an organic compound with the molecular formula C9H16BrNO2 It is a brominated ketone that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Properties

IUPAC Name |

2-bromo-3-methyl-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-7(2)8(10)9(12)11-3-5-13-6-4-11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMJBKOESLCMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251879 | |

| Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-99-2 | |

| Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC60271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-BROMOISOVALERYL)-MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-methyl-1-(morpholin-4-yl)butan-1-one is treated with NaBr (3.5 g, 0.034 mol) and H2SO4 (3 mL) in deionized water (3 mL) under microwave irradiation at 130°C for 1–2 hours. The sulfuric acid protonates the ketone carbonyl, generating a carbocation at the β-carbon, which is subsequently trapped by bromide ions. The reaction proceeds via a carbocation intermediate , with possible hydride shifts to stabilize the transition state (Figure 1).

$$

\text{3-Methyl-1-(morpholin-4-yl)butan-1-one} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one}

$$

Key Data:

- Yield: 60–75% (estimated from analogous reactions)

- Purity: >95% (via column chromatography)

- Side Products: Trace amounts of elimination byproducts (e.g., alkenes) due to carbocation rearrangements.

Oxidative β-Bromination Using DBDMH and Iron Catalysis

A contemporary approach employs 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source alongside iron(II) chloride (FeCl2) and sodium iodide (NaI) in ethyl acetate (EA) at 80°C. This method selectively brominates the β-position of the ketone via radical intermediates.

Catalytic Cycle and Optimization

The reaction mechanism involves FeCl2-mediated generation of bromine radicals from DBDMH, which abstract a hydrogen atom from the β-carbon of the ketone. Subsequent recombination with a bromine radical yields the β-bromo product.

Standard Protocol:

- Substrate: 3-Methyl-1-(morpholin-4-yl)butan-1-one (0.2 mmol)

- Catalyst: FeCl2 (0.04 mmol), NaI (0.12 mmol)

- Oxidant: (Diacetoxyiodo)benzene (PIDA, 0.72 mmol)

- Solvent: Ethyl acetate (2 mL)

- Conditions: 80°C, 12 hours under argon.

Performance Metrics:

Ultrasound-Assisted Multi-Component Synthesis

A novel one-pot method utilizes ultrasound irradiation to condense morpholine, methyl acetoacetate, and bromine sources in the presence of indium(III) chloride (InCl3) as a catalyst. This approach aligns with green chemistry principles by reducing reaction times and energy consumption.

Reaction Design and Efficiency

InCl3 (20 mol%) facilitates the formation of a keto-enol tautomer from methyl acetoacetate, which undergoes nucleophilic attack by morpholine. Subsequent bromination with N-bromosuccinimide (NBS) under ultrasound irradiation (25 kHz, 40°C, 20 min) yields the target compound.

$$

\text{Methyl acetoacetate} + \text{Morpholine} + \text{NBS} \xrightarrow{\text{InCl}_3, \text{Ultrasound}} \text{this compound}

$$

Optimized Parameters:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Catalyst | Advantages |

|---|---|---|---|---|

| Acid-Catalyzed Bromination | H2SO4, 130°C, 2 h | 60–75% | None | Cost-effective, simple setup |

| Oxidative β-Bromination | FeCl2/NaI, 80°C, 12 h | 51–63% | FeCl2 | High selectivity, minimal rearrangements |

| Ultrasound-Assisted | InCl3, 40°C, 20 min | 80–95% | InCl3 | Rapid, energy-efficient, high yield |

Mechanistic Considerations and Side Reactions

- Carbocation Stability: In acid-catalyzed methods, the propensity for carbocation rearrangements (e.g., hydride shifts) necessitates careful control of reaction time and temperature to minimize byproducts.

- Radical Quenching: Oxidative bromination requires inert atmospheres (argon) to prevent radical termination by oxygen.

- Solvent Effects: Aqueous ethanol in ultrasound-assisted synthesis enhances reagent solubility and stabilizes intermediates via hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.

Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products

Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.

Reduction: Produces the corresponding alcohol.

Oxidation: Results in carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one has been explored for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 2-bromo derivatives. For instance, derivatives with morpholine rings have shown promise in inhibiting cancer cell proliferation through apoptosis pathways. This indicates that this compound may exhibit similar properties, warranting further research.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its bromine substituent, which can undergo nucleophilic substitution reactions. This characteristic allows it to be utilized in synthesizing more complex molecules.

Data Table: Synthetic Applications

| Reaction Type | Product Generated | Reference |

|---|---|---|

| Nucleophilic substitution | Various alkylated products | |

| Coupling reactions | Biologically active compounds | |

| Cyclization reactions | Heterocyclic compounds |

Material Science

In material science, derivatives of this compound are being studied for their potential use in creating polymers with specific properties. The incorporation of morpholine can enhance flexibility and thermal stability in polymer matrices.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Preliminary toxicological assessments indicate that while some brominated compounds exhibit cytotoxicity at high concentrations, the specific effects of this compound require detailed investigation.

Case Study: Toxicity Assessment

A study evaluating the cytotoxic effects of structurally related brominated compounds found that modifications to the morpholine ring significantly influenced toxicity levels. This suggests that this compound might also have variable toxicity depending on its specific chemical environment.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the morpholine ring can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-3-methylbutan-1-one: Lacks the morpholine ring, making it less versatile in terms of reactivity and applications.

3-Methyl-1-(morpholin-4-yl)butan-1-one: Does not contain the bromine atom, limiting its use in nucleophilic substitution reactions.

2-Chloro-3-methyl-1-(morpholin-4-yl)butan-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is unique due to the presence of both a bromine atom and a morpholine ring. This combination allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a bromine atom and a morpholine ring contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties . A study showed that derivatives containing similar structural features can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with IC50 values indicating significant cytotoxicity . The mechanism appears to involve the modulation of caspase activity, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Caspase activation |

| U-937 | 10.38 | Apoptosis induction |

Enzyme Inhibition

The compound's interaction with specific enzymes has also been studied. It shows potential as an inhibitor of certain kinases and deacetylases, which are critical in cancer progression and cellular signaling pathways . This inhibition may contribute to its overall therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets, including enzymes and receptors involved in cell survival and proliferation. The presence of the morpholine moiety is crucial for enhancing the compound's affinity towards these targets, facilitating its pharmacological effects .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated that the compound triggers apoptosis by increasing caspase-3/7 activity, similar to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains, including MRSA. Results showed that it inhibited bacterial growth effectively, suggesting its potential use as an alternative antimicrobial agent in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one?

- Methodological Answer :

- Bromination of ketone precursors : React 3-methyl-1-(morpholin-4-yl)butan-1-one with brominating agents (e.g., N-bromosuccinimide, NBS) under radical initiation or photolytic conditions. Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization : Confirm purity via melting point analysis (mp ~71–73°C for analogous brominated morpholinyl compounds) and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve structures. Define puckering parameters for non-planar rings using Cremer-Pople coordinates to analyze conformational stability .

- Key metrics : Unit cell parameters (e.g., space group, bond angles) derived from diffraction data reveal intermolecular interactions, such as morpholine-ketone hydrogen bonding .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Regulatory compliance : Classified as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity (ECHA Annex XIV). Use fume hoods, PPE (gloves, goggles), and avoid inhalation .

- Waste disposal : Follow institutional guidelines for halogenated organic waste, leveraging SDS recommendations for neutralization or incineration .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic studies : Perform kinetic analyses (e.g., UV-Vis monitoring) to compare reactivity with non-brominated analogs. The electron-withdrawing bromine enhances electrophilicity at the carbonyl carbon, facilitating SN2 reactions with amines or thiols .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .

Q. What role do hydrogen-bonding networks play in stabilizing the solid-state structure of this compound?

- Methodological Answer :

- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H⋯A motifs). Morpholine N–H donors often form R₂²(8) patterns with ketone acceptors, influencing crystal packing and solubility .

- Thermal analysis : Differential Scanning Calorimetry (DSC) correlates melting points with lattice energy derived from H-bond strength .

Q. How can computational toxicology models predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR modeling : Use tools like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) metrics. The bromine and morpholine groups contribute to vPvB (very persistent, very bioaccumulative) behavior, validated via zebrafish embryo toxicity assays .

- Molecular dynamics : Simulate interaction with cytochrome P450 enzymes to assess metabolic pathways and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.